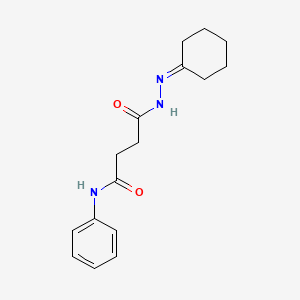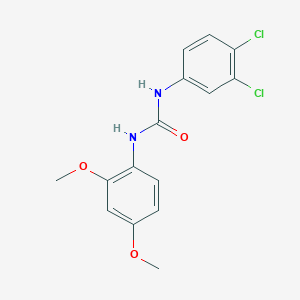![molecular formula C15H13NO5S B5694767 3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)
3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid, commonly known as N-(3-acetylphenyl)-3-aminobenzenesulfonamide or APAS, is a chemical compound with a molecular formula C16H14N2O4S. It is a sulfonamide derivative and has been widely used in scientific research due to its various biological activities.
Mécanisme D'action
The mechanism of action of APAS is mainly related to its inhibition of COX-2 activity and the production of prostaglandins. COX-2 is an enzyme that is induced by inflammatory stimuli and plays a key role in the inflammatory response. APAS can inhibit the activity of COX-2 by binding to its active site and blocking the access of arachidonic acid, the substrate of COX-2. This results in a decrease in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
APAS has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It can also reduce the expression of adhesion molecules, which are involved in the recruitment of leukocytes to the site of inflammation. In addition, APAS can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
APAS has several advantages for lab experiments, including its low toxicity and high solubility in water. It can be easily synthesized and purified, and its biological activities can be easily measured using various assays. However, there are also some limitations to the use of APAS in lab experiments. For example, it may have off-target effects on other enzymes or pathways, and its effects may vary depending on the cell type or tissue being studied.
Orientations Futures
There are several future directions for the research on APAS. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its antitumor activity and its potential as a chemotherapeutic agent. In addition, the development of more specific COX-2 inhibitors based on the structure of APAS may lead to the discovery of new drugs for the treatment of inflammatory diseases.
Méthodes De Synthèse
APAS can be synthesized through various methods, including the reaction of 3-aminobenzenesulfonamide with acetyl chloride in the presence of a base, or the reaction of 3-acetylaniline with benzenesulfonyl chloride in the presence of a base. The yield of APAS can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
APAS has been widely used in scientific research due to its various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to have antitumor, antifungal, and antibacterial activities. APAS can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It can also inhibit the production of prostaglandins, which are involved in the inflammatory response.
Propriétés
IUPAC Name |
3-[(3-acetylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-10(17)11-4-2-6-13(8-11)16-22(20,21)14-7-3-5-12(9-14)15(18)19/h2-9,16H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVAICJNWQKRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
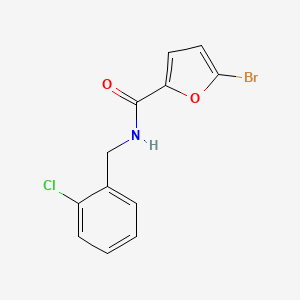
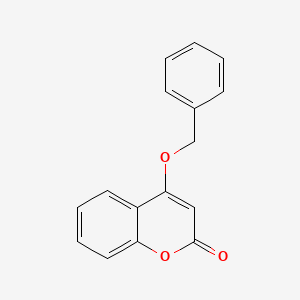


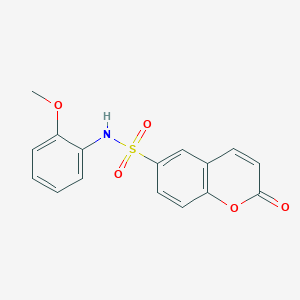


![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)
![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)
